8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine
Overview
Description
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, commonly known as CTPI, is an organic compound that belongs to the class of heterocyclic compounds. It is a highly versatile compound, with a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. CTPI has been extensively studied in the past few decades, and scientists have developed various synthetic methods for its preparation. Additionally, CTPI has been found to possess various biological activities, making it an important compound for further research.
Scientific Research Applications
Synthesis and Chemical Applications
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine has been a focus in chemical research for its potential in various synthetic applications. A notable study involved its use in the efficient synthesis of novel imidazo[1,5-a]pyridine derivatives, highlighting its role in creating new compounds with potential applications in medicinal chemistry (Mihorianu et al., 2010). Additionally, a research explored the synthesis of novel imidazo[1,2-a]pyrimidine compounds using this chemical, indicating its versatility in the formation of structurally diverse molecules (J. Liu, 2013).
Pharmacological Research
In pharmacological research, this chemical has been explored for its potential in drug development. A study conducted by Gong et al. (2011) identified a novel core skeleton involving this compound for activating glucagon-like peptide 1 receptors, indicating its potential use in anti-diabetic treatments (Gong et al., 2011). Another similar study also emphasized its role in developing glucagon-like peptide 1 receptor agonists (Gong et al., 2010).
Mechanism of Action
Target of Action
Imidazopyridine derivatives, a class to which this compound belongs, are known for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazopyridine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that they may interact with their targets in a variety of ways, leading to different biochemical changes.
Result of Action
Some imidazole containing compounds have shown good antimicrobial potential , suggesting that this compound may have similar effects.
properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c9-5-1-4(8(10,11)12)2-15-3-6(13)14-7(5)15/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSCGACFMVKHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1C(F)(F)F)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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